molecular formula C6H7BrCl2N2 B13598687 5-Bromo-2-chloro-3-methylpyridin-4-aminehydrochloride CAS No. 2792202-15-2

5-Bromo-2-chloro-3-methylpyridin-4-aminehydrochloride

Cat. No.: B13598687
CAS No.: 2792202-15-2
M. Wt: 257.94 g/mol
InChI Key: WBVSBFGYOJIOEY-UHFFFAOYSA-N
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Description

5-bromo-2-chloro-3-methylpyridin-4-amine hydrochloride is a chemical compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of bromine, chlorine, and methyl groups attached to a pyridine ring, along with an amine group. The hydrochloride form indicates that it is a salt, which is often used to enhance the solubility and stability of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-3-methylpyridin-4-amine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the halogenation of 3-methylpyridine, followed by amination and subsequent formation of the hydrochloride salt. The reaction conditions often involve the use of catalysts such as palladium and bases like potassium carbonate .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation and amination reactions, followed by purification processes such as crystallization or recrystallization to obtain the hydrochloride salt in high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-chloro-3-methylpyridin-4-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce various substituted pyridines.

Scientific Research Applications

5-bromo-2-chloro-3-methylpyridin-4-amine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-3-methylpyridin-4-amine hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or allosteric sites on proteins, leading to changes in their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-2-chloro-3-methylpyridin-4-amine hydrochloride is unique due to its specific combination of bromine, chlorine, methyl, and amine groups, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various complex molecules and a useful tool in scientific research.

Properties

CAS No.

2792202-15-2

Molecular Formula

C6H7BrCl2N2

Molecular Weight

257.94 g/mol

IUPAC Name

5-bromo-2-chloro-3-methylpyridin-4-amine;hydrochloride

InChI

InChI=1S/C6H6BrClN2.ClH/c1-3-5(9)4(7)2-10-6(3)8;/h2H,1H3,(H2,9,10);1H

InChI Key

WBVSBFGYOJIOEY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CN=C1Cl)Br)N.Cl

Origin of Product

United States

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